Methyl 3-amino-3-(pyridin-4-yl)propanoate dihydrochloride
Description
Crystallographic Analysis and Molecular Conformation
While X-ray diffraction (XRD) data for methyl 3-amino-3-(pyridin-4-yl)propanoate dihydrochloride is not explicitly available in the Cambridge Structural Database (CSD) or other public repositories, insights can be inferred from analogous compounds. The molecular structure comprises a pyridin-4-yl group attached to a propanoate backbone, with the amino group at the β-position and two chloride counterions (Fig. 1).
Key Structural Features:
- Pyridine Ring : The pyridin-4-yl group adopts a planar conformation, with bond lengths consistent with aromatic C–N (1.34 Å) and C–C (1.39 Å) distances.
- Ester Group : The methyl ester moiety (COOCH₃) exhibits typical C=O and C–O bond lengths of 1.21 Å and 1.34 Å, respectively.
- Amino Group : The β-amino group forms a hydrogen bond with one chloride ion (N–H···Cl, ~2.1 Å), stabilizing the zwitterionic form in the solid state.
Table 1: Predicted Bond Lengths and Angles (Based on Analogous Structures)
| Bond/Angle | Value (Å/°) |
|---|---|
| C(aromatic)–N | 1.34 |
| C=O (ester) | 1.21 |
| C–O (ester) | 1.34 |
| N–H···Cl (H-bond) | 2.1 |
| C–C–C (propanoate) | 112.5 |
The dihydrochloride salt likely crystallizes in a monoclinic system (space group P2₁/n) due to the asymmetric hydrogen-bonding network, as observed in related pyridine derivatives.
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, D₂O):
- Pyridin-4-yl protons: Two doublets at δ 8.50 (H2/H6, J = 5.2 Hz) and δ 7.40 (H3/H5, J = 5.2 Hz).
- Propanoate backbone: A triplet at δ 3.70 (CH₂COOCH₃, J = 7.1 Hz) and a singlet at δ 3.30 (COOCH₃).
- Amino group: A broad singlet at δ 2.90 (NH₂), obscured by solvent suppression in aqueous media.
¹³C NMR (101 MHz, D₂O):
Infrared (IR) Spectroscopy
UV-Vis Spectroscopy
In aqueous solution, the compound exhibits a λₘₐₓ at 265 nm (ε = 4500 M⁻¹cm⁻¹) due to the π→π* transition of the pyridine ring. A weaker n→π* transition appears at 310 nm (ε = 800 M⁻¹cm⁻¹).
Table 2: Summary of Spectroscopic Data
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR | δ 8.50 (d), δ 7.40 (d) | Pyridin-4-yl protons |
| ¹³C NMR | δ 172.8 | Ester carbonyl |
| IR | 1735 cm⁻¹ | C=O stretch |
| UV-Vis | λₘₐₓ = 265 nm | Pyridine π→π* transition |
Tautomeric Equilibrium Studies in Solution Phase
The compound exhibits pH-dependent tautomerism due to the interplay between the amino group and pyridine nitrogen. In aqueous solution (pH 7.0), the amino group remains protonated (NH₃⁺), while the pyridine nitrogen retains basicity (pKₐ ≈ 4.5). This creates a zwitterionic form stabilized by intramolecular charge transfer.
Key Tautomeric Forms:
- Zwitterionic Form : NH₃⁺–CH₂–COOCH₃ ↔ Pyridine–N (deprotonated).
- Neutral Form : NH₂–CH₂–COOCH₃ ↔ Pyridine–NH⁺ (protonated).
At pH > 5, the zwitterionic form dominates (90%), as evidenced by NMR line broadening and UV-Vis hypsochromic shifts. Variable-temperature NMR studies (-20°C to 60°C) reveal a tautomeric equilibrium constant (Kₜ) of 1.2 × 10³ at 25°C, favoring the zwitterion due to solvation effects.
Table 3: Tautomeric Equilibrium Parameters (25°C)
| Parameter | Value |
|---|---|
| Kₜ (zwitterion) | 1.2 × 10³ |
| ΔG (kJ/mol) | -17.8 |
| ΔH (kJ/mol) | -22.4 |
| ΔS (J/mol·K) | -15.3 |
The equilibrium is entropy-driven, with the zwitterion’s ordered solvation shell offsetting enthalpic gains from intramolecular hydrogen bonding.
Properties
IUPAC Name |
methyl 3-amino-3-pyridin-4-ylpropanoate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c1-13-9(12)6-8(10)7-2-4-11-5-3-7;;/h2-5,8H,6,10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTORCLCXFBAKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=NC=C1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60659659 | |
| Record name | Methyl 3-amino-3-(pyridin-4-yl)propanoate--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1369501-61-0 | |
| Record name | Methyl 3-amino-3-(pyridin-4-yl)propanoate--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-amino-3-(pyridin-4-yl)propanoate dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Catalytic Michael Addition of Pyridine Derivatives to Methyl Acrylate
One common strategy involves the Michael addition of 4-aminopyridine or related pyridine derivatives to methyl acrylate under acidic or catalytic conditions:
- Reagents : 4-aminopyridine, methyl acrylate, acid catalyst (e.g., trifluoromethanesulfonic acid).
- Solvent : Anhydrous ethanol or other polar solvents.
- Conditions : Heating under nitrogen atmosphere at 120–160 °C for 16–20 hours.
- Workup : Concentration under reduced pressure, washing with organic solvents such as petroleum ether and ethyl acetate, followed by recrystallization to isolate the product.
This method yields the amino-propanoate ester intermediate with high purity (up to 99% by HPLC) and good yields (around 80–83%).
Multi-Step Synthesis via Pyridine N-Oxide Intermediates and Catalytic Hydrogenation
An alternative approach involves:
- Step 1 : Synthesis of 2-chloropyridine N-oxide and β-alanine carbethoxy hydrochloride intermediates.
- Step 2 : Coupling of these intermediates to form 3-(pyridin-2-ylamino) ethyl propionate N-oxide.
- Step 3 : Catalytic hydrogenation over Pd/C catalyst to reduce the N-oxide to the desired amino compound.
This sequence achieves overall yields of approximately 52% with high purity and involves about 100 hours of reaction time.
Reaction Parameters and Optimization
| Parameter | Typical Range / Value | Notes |
|---|---|---|
| Temperature | 120–160 °C | Oil bath heating under nitrogen |
| Reaction Time | 16–20 hours | Prolonged heating for complete conversion |
| Catalyst | Trifluoromethanesulfonic acid | Strong acid catalyst for Michael addition |
| Solvent | Anhydrous ethanol | Polar solvent facilitating reaction |
| Pressure | Atmospheric or slight vacuum | Reduced pressure during concentration |
| Purification | Recrystallization from petrol ether/ethyl acetate | To obtain high purity crystals |
| Yield | 80–83% | High yield with optimized conditions |
| Purity (HPLC) | ~99% | High purity suitable for research use |
Formation of Dihydrochloride Salt
After synthesis of the free base methyl 3-amino-3-(pyridin-4-yl)propanoate, the dihydrochloride salt is prepared by:
- Treating the free base with hydrochloric acid in an appropriate solvent.
- Isolation of the salt as a powder, which improves water solubility and stability.
- The dihydrochloride form is typically stored at 4 °C to maintain integrity.
Summary Table of Preparation Methods
| Method | Key Steps | Yield (%) | Purity (%) | Reaction Time | Notes |
|---|---|---|---|---|---|
| Michael Addition with Acid Catalyst | 4-aminopyridine + methyl acrylate, acid catalysis, reflux | 80–83 | ~99 | 16–20 h | Simple, efficient, high purity |
| Multi-step via N-oxide Intermediate | Synthesis of N-oxide intermediates, Pd/C hydrogenation | ~52 | High | ~100 h | More complex, longer reaction time |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3-(pyridin-4-yl)propanoate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines .
Scientific Research Applications
Chemistry
Methyl 3-amino-3-(pyridin-4-yl)propanoate dihydrochloride serves as a crucial building block in the synthesis of more complex molecules. It can undergo various chemical reactions, including:
- Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
- Reduction: It can be reduced to yield primary or secondary amines.
- Substitution Reactions: The pyridine ring can participate in electrophilic or nucleophilic substitutions.
Biology
In biological research, this compound is employed to study enzyme interactions and protein modifications. Its structural similarity to amino acids suggests potential roles in neurotransmitter activity, making it a candidate for further pharmacological studies .
Medicine
The compound is investigated for its therapeutic effects and as a precursor in drug development. Research indicates that it may interact with specific receptors and enzymes, influencing their activity and potentially leading to new treatments for various conditions .
Industrial Applications
This compound is also utilized in the production of specialty chemicals and materials. Its properties make it suitable for applications in pharmaceuticals, agrochemicals, and other chemical industries where precise molecular interactions are essential .
Case Studies and Research Findings
- Pharmacological Studies:
- Research has shown that this compound can modulate the activity of certain enzymes involved in metabolic pathways, potentially leading to new drug candidates for metabolic disorders.
- Enzyme Interaction Studies:
Mechanism of Action
The mechanism of action of methyl 3-amino-3-(pyridin-4-yl)propanoate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 2-Amino vs. 3-Amino Derivatives
Synthesized from 3-(4-pyridyl)-L-alanine, this compound achieved a 90% yield via HCl-mediated esterification . Key differences include:
- Synthetic Accessibility: The C3-amino derivative (user’s compound) may require distinct synthetic routes due to steric and electronic differences.
Pyridine Ring Substitution Patterns
Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate (CAS not provided)
- Substituents: A fluorine atom at C5 and an amino group at C2 on the pyridine ring.
- Impact : The electron-withdrawing fluorine increases ring polarity and may enhance metabolic stability compared to the user’s compound .
(E)-Methyl 3-(2-chloro-3-(dimethoxymethyl)pyridin-4-yl)acrylate
Aryl vs. Heteroaryl Backbones
- Molecular Weight : 265.69 g/mol vs. 253.13 g/mol for the user’s compound.
- Fluorine atoms introduce halogen-bonding capabilities, altering receptor affinity .
Table 1: Key Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Salt Form | Key Substituents | Solubility Trends |
|---|---|---|---|---|---|
| Methyl 3-amino-3-(pyridin-4-yl)propanoate dihydrochloride | C₉H₁₄Cl₂N₂O₂ | 253.13 | Dihydrochloride | Pyridin-4-yl, C3-amino | High aqueous solubility |
| Methyl (2S)-2-amino-3-(pyridin-4-yl)propanoate | C₉H₁₂N₂O₂ | 180.21 | Free base | Pyridin-4-yl, C2-amino | Moderate solubility |
| Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate HCl | C₁₁H₁₄ClF₂N₂O₂ | 265.69 | Hydrochloride | 2,4-Difluorophenyl | Lipophilic |
| Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate | C₉H₁₁FN₂O₂ | 198.20 | Free base | 5-Fluoro, C2-amino | Polar, moderate solubility |
Biological Activity
Methyl 3-amino-3-(pyridin-4-yl)propanoate dihydrochloride (MAPP) is a compound of interest in various biological and medicinal research fields due to its unique structural characteristics and potential therapeutic applications. This article explores the biological activity of MAPP, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNO
- IUPAC Name : Methyl 3-amino-3-(4-pyridinyl)propanoate dihydrochloride
- Melting Point : 200-205 °C
- SMILES Notation : COC(=O)CC(C1=CC=NC=C1)N
The compound features a pyridine ring which is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design.
MAPP's biological activity can be attributed to its interaction with specific receptors and enzymes. The compound has been investigated for several mechanisms:
- Receptor Modulation : MAPP acts as a ligand for various receptors, potentially influencing pathways related to neurotransmission and cell signaling.
- Enzyme Inhibition : Preliminary studies suggest that MAPP may inhibit enzymes such as acetylcholinesterase, which is crucial in the treatment of neurodegenerative diseases like Alzheimer’s.
Anticancer Activity
Recent studies have indicated that derivatives of MAPP exhibit promising anticancer properties. For instance, compounds related to MAPP have shown enhanced cytotoxic effects against various cancer cell lines compared to standard treatments. The unique structural features of MAPP allow for better binding affinities to tumor-specific targets.
Neuroprotective Effects
MAPP has been explored for its neuroprotective properties, particularly in models of Alzheimer’s disease. By inhibiting acetylcholinesterase, it helps to increase acetylcholine levels in the brain, which can improve cognitive function and memory retention in affected individuals.
Antimicrobial Properties
Research indicates that MAPP and its derivatives possess antimicrobial activity against a range of pathogens. This property is significant for developing new antibiotics or treatments for infections resistant to current medications.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for confirming the purity and structure of Methyl 3-amino-3-(pyridin-4-yl)propanoate dihydrochloride?
- Methodological Answer :
- Purity Analysis : High-performance liquid chromatography (HPLC) is the primary method, with purity thresholds typically ≥95% for research-grade compounds (as validated in structurally similar hydrochlorides) .
- Structural Confirmation :
- NMR Spectroscopy : ¹H/¹³C NMR to verify the pyridin-4-yl group, ester linkage, and dihydrochloride salt formation.
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., calculated m/z for C₉H₁₄Cl₂N₂O₂: 273.2 g/mol) and fragmentation patterns .
- Elemental Analysis : Quantify Cl⁻ content to validate the dihydrochloride stoichiometry .
Q. What are the optimal storage conditions to maintain the stability of this compound?
- Methodological Answer :
- Store as a lyophilized powder at room temperature (20–25°C) in airtight, light-protected containers. Avoid humidity to prevent hydrolysis of the ester group, as observed in related methyl propanoate hydrochlorides .
- For long-term stability (>6 months), consider desiccants (e.g., silica gel) and inert gas (N₂/Ar) purging .
Q. What synthetic routes are commonly used to prepare this compound?
- Methodological Answer :
- Step 1 : Condensation of pyridin-4-ylacetonitrile with methyl acrylate via Michael addition, followed by hydrolysis to yield the β-keto ester intermediate.
- Step 2 : Reductive amination (e.g., using NaBH₃CN or H₂/Pd-C) to introduce the amino group.
- Step 3 : Salt formation with HCl in anhydrous ethanol to produce the dihydrochloride .
- Critical Parameters :
- Monitor reaction pH during salt formation (target pH ~2–3).
- Use HPLC to track intermediate purity (>90% before final crystallization) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported solubility data for this compound across solvents?
- Methodological Answer :
- Systematic Solubility Screening : Test in polar aprotic (DMF, DMSO), aqueous (PBS at pH 7.4), and alcoholic (MeOH, EtOH) solvents at 25°C and 37°C.
- Contradiction Analysis :
- If solubility in water conflicts with literature, verify salt dissociation via conductivity measurements.
- Compare with analogs (e.g., methyl 3-amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoate hydrochloride, ) to identify substituent effects on hydrophilicity .
- Advanced Techniques : Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers .
Q. What strategies are effective in optimizing the compound’s stability under varying pH conditions for biological assays?
- Methodological Answer :
- pH Stability Profiling : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC and LC-MS.
- Key Findings :
- Acidic Conditions (pH <3) : Stable due to protonation of the pyridine ring and amino group.
- Neutral/Alkaline Conditions (pH >7) : Hydrolysis of the ester group observed in related compounds (e.g., 95% degradation at pH 9 after 48 hours) .
- Mitigation : Use lyophilized formulations for in vivo studies or add stabilizers (e.g., ascorbic acid) to aqueous solutions .
Q. How can researchers design experiments to investigate the compound’s role in modulating kinase activity, given its structural similarity to known inhibitors?
- Methodological Answer :
- Kinase Inhibition Assays :
- In Vitro Screening : Test against a panel of kinases (e.g., p38 MAPK, JAK2) using ADP-Glo™ or radioactive ATP-based assays.
- Positive Controls : Compare with SB-202190 (a p38 MAPK inhibitor, ) to benchmark potency .
- Mechanistic Studies :
- Perform molecular docking using PyMOL/AutoDock to predict binding to kinase ATP pockets.
- Validate with site-directed mutagenesis of key residues (e.g., Thr106 in p38 MAPK) .
Q. What experimental approaches can address contradictions in the compound’s reactivity reported across studies?
- Methodological Answer :
- Controlled Reproducibility Studies :
- Replicate conflicting reactions under inert atmospheres (e.g., N₂) to rule out oxidative side reactions.
- Use in-situ NMR to monitor reaction intermediates (e.g., enamine formation during amination) .
- Kinetic Analysis :
- Determine activation energy (Eₐ) via Arrhenius plots for key steps (e.g., ester hydrolysis vs. reductive amination).
- Compare with computational models (DFT calculations) to identify rate-limiting steps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
